N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride
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Overview
Description
N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of N-ethyl-1-methylpyrazol-4-amine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: N-ethyl-1-methylpyrazol-4-amine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.
Purification: The product is purified using recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but different substituents.
N-ethyl-1-methylpyrazol-4-amine: The parent compound from which N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H13Cl2N3 |
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Molecular Weight |
198.09 g/mol |
IUPAC Name |
N-ethyl-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-3-7-6-4-8-9(2)5-6;;/h4-5,7H,3H2,1-2H3;2*1H |
InChI Key |
SPSIFIVSAUCTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN(N=C1)C.Cl.Cl |
Origin of Product |
United States |
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